N'-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(6Z)-bicyclo[320]hept-2-en-6-ylidene]-3-nitrobenzohydrazide is a complex organic compound characterized by its unique bicyclic structure and nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide typically involves the reaction of bicyclo[3.2.0]hept-2-en-6-one with 3-nitrobenzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A precursor in the synthesis of N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide.
3-nitrobenzohydrazide: Another precursor used in the synthesis.
Bicyclo[3.2.0]hept-6-ene: A related compound with a similar bicyclic structure.
Uniqueness
N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide is unique due to its combination of a bicyclic structure and a nitrobenzohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(Z)-6-bicyclo[3.2.0]hept-2-enylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O3/c18-14(10-4-1-5-11(7-10)17(19)20)16-15-13-8-9-3-2-6-12(9)13/h1-5,7,9,12H,6,8H2,(H,16,18)/b15-13- |
InChI Key |
XUJMXQCCVQUKKK-SQFISAMPSA-N |
Isomeric SMILES |
C1C=CC2C1/C(=N\NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C2 |
Canonical SMILES |
C1C=CC2C1C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C2 |
Origin of Product |
United States |
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